
Spectroscopic Analysis of 3-Chloro-1-nitrobut-2-
ene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Chloro-1-nitrobut-2-ene

Cat. No.: B15428831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide addresses the spectroscopic characterization of 3-Chloro-1-nitrobut-2-
ene, a compound of interest in synthetic chemistry and drug discovery. A comprehensive

search of publicly available spectroscopic databases reveals a notable scarcity of experimental

data for this specific molecule. This document summarizes the current landscape, provides

predicted spectroscopic data based on analogous compounds, and outlines the standard

methodologies for acquiring definitive NMR, IR, and MS spectra. While experimental data for

the requested compound is not available, data for the closely related isomer, 1-Chloro-3-

nitrobut-2-ene, is presented as a comparative reference.

Introduction
3-Chloro-1-nitrobut-2-ene is a halogenated nitroalkene, a class of compounds known for their

utility as versatile synthetic intermediates. The presence of multiple reactive functional groups

—a chloro group, a nitro group, and a carbon-carbon double bond—makes it a valuable

precursor for the synthesis of complex organic molecules. Accurate spectroscopic data is

paramount for the unambiguous identification and characterization of this compound, ensuring

purity and facilitating the interpretation of reaction outcomes.

However, an extensive search of chemical databases and scientific literature did not yield

experimentally-derived NMR, IR, or MS data for 3-Chloro-1-nitrobut-2-ene. This suggests that
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the compound may be novel, not yet fully characterized, or that its characterization data has

not been publicly disseminated.

Spectroscopic Data of Isomer: 1-Chloro-3-nitrobut-
2-ene
While data for 3-Chloro-1-nitrobut-2-ene is unavailable, spectroscopic information for its

isomer, (2E)-1-Chloro-3-nitro-2-butene, is accessible and can serve as a useful, albeit distinct,

reference point. It is crucial to emphasize that the spectral features of these two isomers will

differ due to the different placement of the substituents.

Table 1: Physicochemical Properties of (2E)-1-Chloro-3-nitro-2-butene[1]

Property Value

Molecular Formula C4H6ClNO2

Molar Mass 135.548 g/mol

Density 1.208 g/cm³

Boiling Point 223.3 °C

Flash Point 88.8 °C

Refractive Index 1.471

Predicted Spectroscopic Data for 3-Chloro-1-
nitrobut-2-ene
In the absence of experimental data, computational methods and analysis of similar structures

can provide predicted spectral characteristics.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Chloro-1-nitrobut-2-ene is expected to show distinct signals

for the protons on the butene chain. The chemical shifts will be influenced by the

electronegativity of the chlorine and nitro groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15428831?utm_src=pdf-body
https://www.chembk.com/en/chem/(2E)-1-Chloro-3-nitro-2-butene
https://www.benchchem.com/product/b15428831?utm_src=pdf-body
https://www.benchchem.com/product/b15428831?utm_src=pdf-body
https://www.benchchem.com/product/b15428831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15428831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-CH₃ group: A doublet in the region of 1.7-2.0 ppm.

-CH= group (adjacent to Cl): A multiplet in the region of 5.8-6.2 ppm.

-CH= group (adjacent to nitro group): A multiplet in the region of 7.0-7.5 ppm.

-CH₂NO₂ group: A doublet in the region of 4.5-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework.

-CH₃ carbon: A signal in the range of 15-25 ppm.

C-Cl carbon: A signal in the range of 120-130 ppm.

C=C carbon (adjacent to nitro group): A signal in the range of 140-150 ppm.

-CH₂NO₂ carbon: A signal in the range of 70-80 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.

C=C stretch: A weak to medium band around 1640-1680 cm⁻¹.

N-O asymmetric stretch (nitro group): A strong band around 1520-1560 cm⁻¹.

N-O symmetric stretch (nitro group): A strong band around 1340-1380 cm⁻¹.

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (135.0 for ³⁵Cl and

137.0 for ³⁷Cl, with an approximate 3:1 ratio).
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Fragmentation: Loss of the nitro group (-NO₂, 46 amu) and the chlorine atom (-Cl, 35/37

amu) are expected to be prominent fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis
To obtain definitive spectroscopic data for 3-Chloro-1-nitrobut-2-ene, the following standard

experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required due to the lower natural abundance of

¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or

KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance

(ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample

preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure solvent, which is then

subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or through a chromatographic technique such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS) for separation from any impurities.

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and

provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical

Ionization (CI) can be used for less volatile or more fragile molecules to preserve the

molecular ion.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a new or uncharacterized compound like 3-Chloro-1-nitrobut-2-ene.
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Click to download full resolution via product page

Spectroscopic Analysis Workflow

Conclusion
While definitive, experimentally-derived spectroscopic data for 3-Chloro-1-nitrobut-2-ene is

not currently available in the public domain, this guide provides a framework for its potential

characterization. The predicted NMR, IR, and MS data, along with the detailed experimental

protocols, offer a starting point for researchers aiming to synthesize and characterize this

compound. The provided workflow illustrates the systematic approach required for accurate

structure elucidation and data reporting. The spectroscopic data of the isomer, 1-Chloro-3-

nitrobut-2-ene, is included as a valuable comparative reference, highlighting the importance of

precise isomer identification. Researchers who successfully synthesize and characterize 3-
Chloro-1-nitrobut-2-ene are encouraged to publish their findings to enrich the collective

knowledge base of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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